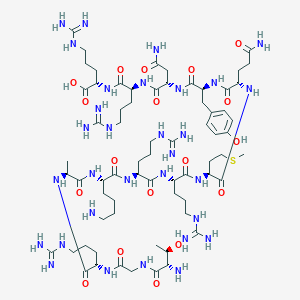
Kdrlkz-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kdrlkz-3 is a selective E3 ligase ligand that targets the E3 ligase KLHDC2. It has shown significant potential in the field of targeted protein degradation, a therapeutic strategy that involves the selective degradation of disease-causing proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kdrlkz-3 involves the functionalization of small-molecule ligands targeting the E3 ligase KLHDC2. The synthetic route typically includes the use of peptide ligands for Kelch-Like Homology Domain Containing protein 2 (KLHDC2), which is a substrate adaptor protein and member of the cullin-2 ubiquitin ligase complex .
Industrial Production Methods
Industrial production of this compound is primarily focused on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes and ensuring that the reaction conditions are consistent and reproducible. The use of advanced techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) helps in understanding the assembly of the KLHDC2 E3 ligase complex, which is crucial for the production of this compound .
化学反应分析
Types of Reactions
Kdrlkz-3 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .
科学研究应用
Kdrlkz-3 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of targeted protein degradation and the development of new therapeutic strategies.
Biology: Helps in understanding the role of E3 ligases in cellular processes and protein homeostasis.
Medicine: Potential therapeutic applications in the treatment of diseases caused by protein dysregulation.
Industry: Used in the production of pharmaceuticals and other biologically active compounds
作用机制
Kdrlkz-3 exerts its effects by targeting the E3 ligase KLHDC2. The compound binds to KLHDC2, facilitating the assembly of the E3 ligase complex. This complex then ubiquitinates the target protein, marking it for degradation by the proteasome. The process involves a sequence of enzymatic reactions, including the activation of ubiquitin by a ubiquitin-activating enzyme (E1), its transfer to a ubiquitin-conjugating enzyme (E2), and finally its ligation to the target protein by the E3 ligase .
相似化合物的比较
Similar Compounds
VHL Ligands: Target the von Hippel-Lindau (VHL) E3 ligase.
CRBN Ligands: Target the cereblon (CRBN) E3 ligase.
MDM2 Ligands: Target the mouse double minute 2 homolog (MDM2) E3 ligase.
Uniqueness of Kdrlkz-3
This compound is unique in its selective targeting of the KLHDC2 E3 ligase. This specificity allows for more precise degradation of target proteins, reducing the likelihood of off-target effects. Additionally, the use of KLHDC2 as a PROTAC-employable E3 ligase expands the roster of E3 ligases that can be utilized for targeted protein degradation, providing more chemical choices for therapeutic applications .
属性
分子式 |
C23H30N4O6 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
2-methoxyethyl 1-[1-(2-amino-2-oxoethyl)-6-oxopyridin-3-yl]-3-butan-2-yl-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C23H30N4O6/c1-4-15(2)18-11-16-7-8-25(23(31)33-10-9-32-3)13-19(16)27(22(18)30)17-5-6-21(29)26(12-17)14-20(24)28/h5-6,11-12,15H,4,7-10,13-14H2,1-3H3,(H2,24,28) |
InChI 键 |
INQRQPKOOXTHIL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC2=C(CN(CC2)C(=O)OCCOC)N(C1=O)C3=CN(C(=O)C=C3)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



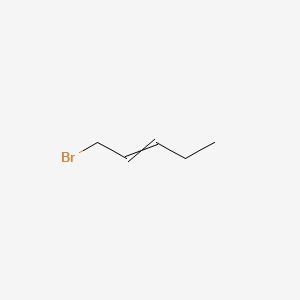
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
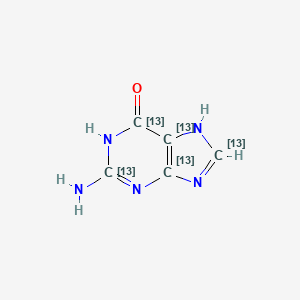

![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
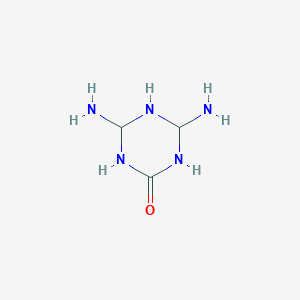
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
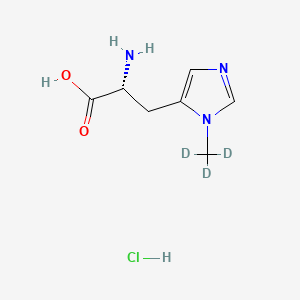
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
